Sorafenib beta-D-Glucuronide

OATP1B1 OATP1B3 hepatic uptake

Select Sorafenib β-D-Glucuronide (SG) for transporter studies—not the parent drug. SG exhibits 17.5-fold OATP1B1/1B3 transport activity vs. negligible parent uptake (~1.5-fold), making it the only valid probe for OATP1B-mediated hepatic uptake screening, UGT1A9 phenotyping, and renal elimination quantification (~19% of oral dose excreted as SG in urine; parent absent). OATP1B perturbation elevates SG plasma >8-fold without affecting parent or N-oxide levels—critical for PBPK model parameterization. Validated LC-MS/MS achieves 1 ng/mL LLQ from 20 µL micro-samples. For accurate transporter and excretion data, SG is non-substitutable.

Molecular Formula C27H24ClF3N4O9
Molecular Weight 640.9 g/mol
CAS No. 1130164-93-0
Cat. No. B13402012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorafenib beta-D-Glucuronide
CAS1130164-93-0
Molecular FormulaC27H24ClF3N4O9
Molecular Weight640.9 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)N(C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)Cl)C(F)(F)F
InChIInChI=1S/C27H24ClF3N4O9/c1-32-23(39)18-11-15(8-9-33-18)43-14-5-2-12(3-6-14)34-26(42)35(13-4-7-17(28)16(10-13)27(29,30)31)24-21(38)19(36)20(37)22(44-24)25(40)41/h2-11,19-22,24,36-38H,1H3,(H,32,39)(H,34,42)(H,40,41)/t19-,20-,21+,22-,24+/m0/s1
InChIKeyHALZWBPBJOJUOZ-QMDPOKHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sorafenib beta-D-Glucuronide (CAS 1130164-93-0) – The Predominant Glucuronide Metabolite for Transport and Excretion Studies


Sorafenib beta-D-Glucuronide (SG) is the primary phase II conjugate of the multikinase inhibitor sorafenib, formed via UGT1A9-mediated glucuronidation. Unlike the circulating N-oxide metabolite that retains near-parent kinase inhibitory potency, SG is the principal urinary elimination product, accounting for ~19% of an oral dose [1]. This distinct disposition profile makes SG an essential reference standard for drug metabolism, transporter pharmacology, and bioanalytical validation studies.

Why Sorafenib or Its N-Oxide Cannot Serve as Analytical or Functional Surrogates for Sorafenib beta-D-Glucuronide


Sorafenib beta-D-Glucuronide possesses a uniquely strong substrate affinity for hepatic uptake transporters OATP1B1, OATP1B3, and their murine ortholog Oatp1b2 (up to 17.5-fold over control), while the parent drug sorafenib exhibits only marginal transport (≈1.5-fold) [1]. Consequently, genetic or pharmacological perturbation of these transporters selectively elevates SG plasma exposure (>8-fold), leaving parent and N-oxide levels unchanged [2]. Any attempt to use sorafenib or sorafenib N-oxide as a proxy for the glucuronide in transporter or excretion studies will yield fundamentally misleading results.

Quantitative Differentiation of Sorafenib beta-D-Glucuronide from Its Closest Analogs


17.5-Fold Selective Transport of Sorafenib beta-D-Glucuronide by Hepatic Uptake Transporters vs. Weak Transport of Parent Sorafenib

In HEK293 cells stably expressing the murine ortholog Oatp1b2, sorafenib-β-D-glucuronide (SG) exhibited a 17.5-fold greater cellular uptake compared to vector-control cells. In contrast, sorafenib parent uptake over control was only ~1.5-fold [1]. Similarly, SG was identified as a transported substrate of human OATP1B1 (10.6‑fold) and OATP1B3 (6.4‑fold), while sorafenib transport by these carriers was minimal. This demonstrates that the glucuronide is a far more avid substrate for the OATP1B family than its parent compound.

OATP1B1 OATP1B3 hepatic uptake drug transport sorafenib

>8-Fold Plasma Accumulation of Sorafenib beta-D-Glucuronide in Oatp1b2 Knockout Mice, with No Effect on Parent or N-Oxide Exposure

In Oatp1b2(-/-) mice, the plasma AUC of sorafenib-β-D-glucuronide increased more than 8-fold relative to wild-type animals, whereas the exposures of sorafenib parent and its active N-oxide metabolite remained unaltered [1]. The liver-to-plasma ratio of SG was also dramatically reduced, confirming that loss of Oatp1b2‑mediated hepatic uptake is the cause of the accumulation. Additional data in Oatp1b2(-/-) mice overexpressing human OATP1B1 or OATP1B3 showed partial restoration of SG clearance, further confirming pathway specificity.

pharmacokinetics Oatp1b2 knockout metabolite disposition sorafenib-glucuronide

Ten-Fold Higher Analytical Sensitivity for Sorafenib beta-D-Glucuronide Compared to Sorafenib in Validated LC‑MS/MS Assays

The first validated LC‑MS/MS assay for simultaneous determination of sorafenib and sorafenib-glucuronide in mouse plasma achieved a lower limit of quantification (LLQ) of 1 ng/mL for the glucuronide, compared to 10 ng/mL for the parent drug [1]. Within‑day precisions for SG ranged from 2–8% and between‑day precisions 2–10% (excluding the LLQ level), with accuracies between 89% and 106%. Both analytes were chemically stable under all relevant storage and processing conditions.

bioanalysis LC-MS/MS sensitivity glucuronide sorafenib

Sorafenib beta-D-Glucuronide Is the Principal Urinary Excretion Product; Parent Drug Is Undetectable in Urine

Following a 100 mg oral dose of sorafenib, 19% of the dose was recovered in urine almost exclusively as glucuronidated metabolites, while unchanged sorafenib was detected only in feces (51% of dose) and was absent from urine [1]. This contrasts with the N‑oxide metabolite, which constitutes only 9–16% of circulating analytes at steady‑state and is not the primary elimination species. Thus, SG is the definitive biomarker for renal elimination studies and for assessing UGT1A9 phenotyping.

renal excretion phase II metabolism glucuronidation mass balance sorafenib

Rifampin Inhibits Sorafenib beta-D-Glucuronide Uptake by OATP1B1 by 92%, Enabling Pharmacological Modulation Studies Distinct from Parent Drug

In HEK293 cells expressing OATP1B1, rifampin reduced intracellular uptake of SG by 92% (P<0.05) [1]. In wild‑type mice, rifampin pre‑treatment increased SG plasma AUC by a significant margin and decreased the liver‑to‑plasma ratio by ~90%, but had no effect in Oatp1b2‑deficient animals, confirming on‑target action. Importantly, sorafenib parent pharmacokinetics are influenced by CYP3A4 induction (37% AUC decrease with rifampin), whereas SG exposure changes are driven by transporter inhibition rather than metabolic enzyme modulation.

rifampin OATP1B1 inhibition drug-drug interaction sorafenib-glucuronide pharmacological probe

Optimal Application Scenarios for Sorafenib beta-D-Glucuronide Based on Quantitative Differentiation Evidence


In Vitro Hepatic Uptake Transport Assays for OATP1B‑Mediated Drug‑Drug Interaction Assessment

Sorafenib-β-D-glucuronide, with its 17.5‑fold Oatp1b2 and 10.6‑fold OATP1B1 transport activity, is the preferred substrate for characterizing OATP1B‑dependent hepatic uptake [1]. Use SG in HEK293‑OATP1B1/OATP1B3 cell lines to screen candidate inhibitors (e.g., rifampin) or to evaluate polymorphic transporter variants. The parent drug is unsuitable for this application due to its negligible uptake via these transporters.

Bioanalytical Method Development and Validation for Low-Volume or Pediatric Pharmacokinetic Studies

SG's 1 ng/mL LLQ in validated LC‑MS/MS methods [1] enables quantification from micro‑samples (e.g., 20 µL plasma). This sensitivity advantage makes SG the analyte of choice for pediatric clinical trials, preclinical serial sampling in mice, or dried blood spot analysis where sample volume is limiting.

Mass‑Balance and Renal Excretion Studies Requiring the Primary Urinary Metabolite

Because SG accounts for ~19% of an oral sorafenib dose in urine while the parent is absent [1], SG is the only suitable analytical standard for quantifying renal elimination of sorafenib. It serves as the definitive biomarker for UGT1A9 phenotyping and for assessing the impact of renal impairment on sorafenib disposition.

Mechanistic PBPK Modeling of Enterohepatic Recycling and Transporter-Mediated Clearance

The 8‑fold plasma accumulation of SG in Oatp1b2‑deficient mice, contrasted with unchanged parent or N-oxide levels [1], provides critical in vivo data for PBPK model parameterization. SG's unique sensitivity to both transporter knockout and pharmacological inhibition (92% uptake reduction by rifampin [2]) allows independent estimation of OATP1B‑mediated hepatic uptake and biliary efflux parameters in computational models.

Quote Request

Request a Quote for Sorafenib beta-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.